Pimelic Acid-d4
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Overview
Description
Pimelic Acid-d4 is a deuterated derivative of heptanedioic acid, where four hydrogen atoms are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in studies involving kinetic isotope effects and tracing mechanisms in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pimelic Acid-d4 typically involves the deuteration of heptanedioic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity deuterium gas and advanced catalysts ensures the efficient production of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
Pimelic Acid-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pimelic Acid-d4 has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetic isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: Applied in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of Pimelic Acid-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, where the presence of heavier isotopes alters the reaction kinetics. This property is particularly useful in studying reaction mechanisms and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Heptanedioic acid: The non-deuterated form of the compound.
2,2,6,6-Tetramethylheptanedioic acid: A structurally similar compound with methyl groups instead of deuterium.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another related compound with different functional groups.
Uniqueness
Pimelic Acid-d4 is unique due to its deuterium content, which provides distinct isotopic properties. This makes it valuable in studies involving isotope effects and tracing mechanisms, setting it apart from its non-deuterated and differently substituted analogs.
Properties
IUPAC Name |
2,2,6,6-tetradeuterioheptanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/i4D2,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVNTCWHIRURA-CQOLUAMGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC([2H])([2H])C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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